molecular formula C16H17N3O3 B11779085 1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid

1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid

Katalognummer: B11779085
Molekulargewicht: 299.32 g/mol
InChI-Schlüssel: PHGZELCCEBSTKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid ( 1713463-10-5) is a chemical compound with the molecular formula C16H17N3O3 and a molecular weight of 299.32 g/mol . It is supplied for research purposes and should be stored sealed in dry conditions at 2-8°C . This compound features a pyridazinone core, a scaffold of significant interest in medicinal chemistry. Recent scientific investigations into analogous structures suggest that 6-oxo-1,6-dihydropyridazine derivatives are promising templates for drug discovery. For instance, a diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate analogue (J27) has been identified as a potent inhibitor that targets JNK2 and inhibits the JNK2-NF-κB/MAPK pathway, showing remarkable in vivo efficacy in models of acute lung injury and sepsis . Furthermore, 4-amino and 4-ureido substituted pyridazinone-based compounds have been rationally designed and synthesized as novel and potent inhibitors of Fatty Acid Binding Protein 4 (FABP4), a target of therapeutic interest for cancer, metabolic syndrome, and atherosclerosis . The piperidine-3-carboxylic acid moiety in this compound may contribute to its physicochemical properties and binding interactions, making it a valuable intermediate for researchers exploring new therapeutic agents in inflammation, oncology, and metabolic diseases. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

Molekularformel

C16H17N3O3

Molekulargewicht

299.32 g/mol

IUPAC-Name

1-(6-oxo-1-phenylpyridazin-3-yl)piperidine-3-carboxylic acid

InChI

InChI=1S/C16H17N3O3/c20-15-9-8-14(17-19(15)13-6-2-1-3-7-13)18-10-4-5-12(11-18)16(21)22/h1-3,6-9,12H,4-5,10-11H2,(H,21,22)

InChI-Schlüssel

PHGZELCCEBSTKM-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CN(C1)C2=NN(C(=O)C=C2)C3=CC=CC=C3)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Pyridazinone Core Synthesis via Cyclocondensation

The 6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl moiety is typically synthesized through cyclocondensation of 3-benzoylpropionic acid with substituted hydrazines. For example:

  • Step 1 : Refluxing 3-benzoylpropionic acid with hydrazine hydrate in ethanol forms 6-phenyl-4,5-dihydropyridazin-3(2H)-one via intramolecular cyclization.

  • Step 2 : Subsequent N-phenylation is achieved using phenylhydrazine or aryl halides under basic conditions (e.g., potassium carbonate in acetone).

Critical Parameters :

  • Solvent: Ethanol or methanol for cyclization.

  • Temperature: Reflux (78–100°C) for 6–10 hours.

  • Yield: 60–85% for initial cyclization steps.

Piperidine-3-carboxylic Acid Synthesis

The piperidine-3-carboxylic acid fragment is prepared via:

Hydrogenation of Pyridine Derivatives

  • Method : Catalytic hydrogenation of 3-pyridinecarboxylic acid using 5% Pd/C under high-pressure H2\text{H}_2 (4–5 MPa) at 90–100°C.

  • Reaction Time : 3–4 hours.

  • Yield : 85–96%.

Chiral Resolution of Piperidine Intermediates

  • Enantioselective Synthesis : Hydrolysis of 3-piperidineformamide in concentrated HCl at 100°C achieves simultaneous hydrolysis and chiral resolution, yielding (S)-3-piperidinecarboxylic acid with >95% enantiomeric excess (ee).

Coupling of Pyridazinone and Piperidine Fragments

The final step involves linking the pyridazinone and piperidine moieties via nucleophilic substitution or cross-coupling :

  • N-Alkylation : Reacting 3-chloro-6-oxo-1-phenylpyridazine with piperidine-3-carboxylic acid in the presence of K2CO3\text{K}_2\text{CO}_3 in DMF at 80°C.

  • Buchwald–Hartwig Amination : Palladium-catalyzed coupling of brominated pyridazinones with piperidine boronic esters (e.g., tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate).

Optimization Notes :

  • Catalysts: PdCl2(dppf)\text{PdCl}_2(\text{dppf}) or Pd(OAc)2\text{Pd(OAc)}_2 with Xantphos.

  • Solvents: Dioxane or toluene.

  • Yield: 40–65% for cross-coupling steps.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsConditionsYieldPurityKey Reference
Cyclocondensation3-Benzoylpropionic acid + hydrazineEthanol, reflux, 6–10 h60–85%>95%
Hydrogenation3-Pyridinecarboxylic acid + H2\text{H}_2Pd/C, 90–100°C, 4–5 MPa85–96%98–102%
Cross-CouplingBromopyridazinone + piperidine boronatePdCl2(dppf)\text{PdCl}_2(\text{dppf}), dioxane, 100°C40–65%>90%
Chiral Resolution3-Piperidineformamide + HClConcentrated HCl, 100°C, 3 h70–80%>95% ee

Purification and Characterization

Isolation Techniques

  • Recrystallization : Crude product recrystallized from ethanol/water (1:3) removes unreacted hydrazines.

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:2) separates regioisomers.

  • Acid-Base Extraction : Adjusting pH to 6.5–7.5 precipitates the carboxylic acid.

Analytical Data

  • 1H NMR^1\text{H NMR} (DMSO-d6) : δ 13.07 (br s, 1H, COOH), 7.58 (d, J=9.8J = 9.8 Hz, pyridazinone-H), 3.45–3.55 (m, piperidine-H).

  • HPLC : Retention time 0.66 min (C18 column, MeOH/H2O\text{H}_2\text{O}).

  • Melting Point : 273–278°C.

Challenges and Optimization Strategies

Racemization During Piperidine Synthesis

  • Issue : High-temperature hydrolysis of 3-piperidineformamide causes racemization.

  • Solution : Conduct reactions below 30°C and use chiral Pd catalysts for asymmetric hydrogenation.

Low Coupling Efficiency

  • Issue : Steric hindrance from the phenyl group reduces cross-coupling yields.

  • Solution : Employ bulky ligands (e.g., Xantphos) and microwave-assisted heating.

Industrial-Scale Production Considerations

  • Catalyst Recycling : Pd/C from hydrogenation steps is reused after filtration, reducing costs.

  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) in N-alkylation steps .

Analyse Chemischer Reaktionen

Carboxylic Acid Functionalization

The carboxylic acid group participates in classic acid-mediated reactions, including salt formation, esterification, and amidation.

  • Amidation : Reacts with amines under coupling agents (e.g., HATU or DCC) to form carboxamides. For example, reaction with cyclohexylamine yields N-cyclohexyl-1-(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide .

  • Esterification : Forms esters with alcohols in acidic conditions (e.g., HCl/MeOH), producing methyl or ethyl esters.

Reaction TypeConditionsProductYield (%)Source
AmidationHATU, DIPEA, DMFCarboxamide derivatives40–60
EsterificationHCl/MeOH, refluxMethyl ester analog70–85

Piperidine Ring Modifications

The piperidine nitrogen undergoes alkylation and acylation, while the ring itself can participate in ring-opening or functionalization.

  • Alkylation : Reacts with bromoketones (e.g., bromoacetone) in the presence of potassium tert-butoxide to introduce substituents at the nitrogen .

  • Acylation : Forms acylated derivatives using acetyl chloride or anhydrides under basic conditions .

Reaction TypeReagentProductKey ConditionsSource
AlkylationBromoacetone, tert-BuOKN-alkylated piperidine70°C, inert atmosphere
AcylationAcetic anhydride, pyridineN-acetyl derivativeRoom temperature

Pyridazinone Ring Reactivity

The 6-oxo-1-phenylpyridazinone moiety undergoes electrophilic substitution and reduction reactions.

  • Electrophilic Substitution : Reacts with phenylhydrazine in polyphosphoric acid (PPA) to form fused isoxazolo-pyridazinone derivatives .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazinone ring to a dihydropyridazine derivative .

Reaction TypeConditionsProductNotesSource
CyclizationPPA, phenylhydrazine, 70°CIsoxazolo-pyridazinone90% yield
ReductionH₂ (1 atm), Pd/CDihydropyridazineRequires inert atmosphere

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization at the pyridazinone C-3 position.

  • Suzuki Coupling : Reacts with aryl boronic acids to introduce aryl groups.

  • Buchwald-Hartwig Amination : Forms N-aryl derivatives using aryl halides and palladium catalysts.

Reaction TypeCatalyst/ReagentsProductYield (%)Source
Suzuki CouplingPd(PPh₃)₄, K₂CO₃3-Aryl-pyridazinone65–80
Buchwald-HartwigPd₂(dba)₃, XantphosN-Arylpiperidine50–70

Stability and Side Reactions

  • Thermal Sensitivity : Decomposes above 160°C, necessitating low-temperature reactions (<100°C) to avoid degradation .

  • Oxidation : The pyridazinone ring is prone to oxidation under strong oxidizing agents (e.g., KMnO₄), forming quinazoline derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, 1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid serves as a key intermediate for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical transformations such as:

  • Oxidation : The compound can be oxidized to form carboxylic acids or ketones using reagents like potassium permanganate.
  • Reduction : Reduction reactions can yield alcohols or amines using hydrogen gas in the presence of palladium catalysts.
  • Substitution : Nucleophilic substitution can occur at the piperidine ring, facilitating the introduction of halogenated groups.

Biology

Research has indicated that this compound exhibits potential bioactivity, particularly in antimicrobial and anticancer applications. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and cancer cell lines. For instance:

Study Target Outcome
Prabhakar et al. (2024)S. aureus and E. coliDemonstrated significant antibacterial activity with certain derivatives .
Molecular docking studiesCancer cell linesIndicated potential binding affinity to targets involved in cancer progression .

Medicine

The therapeutic implications of 1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid are being explored for its role as a phosphodiesterase inhibitor. Such compounds can modulate cyclic adenosine monophosphate (cAMP) levels, which are crucial in several physiological processes:

  • PDE4 Inhibition : Compounds similar to this have been identified as selective inhibitors of phosphodiesterase 4 (PDE4), which is implicated in inflammatory responses and immune regulation .

Industry

In industrial applications, this compound may be utilized in the development of new materials with specific properties. Its structural versatility allows it to be incorporated into polymers or coatings that require enhanced durability or specific functional characteristics.

Case Studies

Recent studies have highlighted the compound's effectiveness in various biological assays:

  • Antimicrobial Activity : A study conducted by Prabhakar et al. evaluated the antimicrobial efficacy of synthesized derivatives against common pathogens, revealing promising results that warrant further investigation into their clinical applications .
  • Molecular Docking Studies : Computational studies have suggested that derivatives of this compound interact favorably with specific biological targets related to cancer treatment, indicating its potential as a lead compound for drug development .

Wirkmechanismus

The mechanism of action of 1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS 926238-43-9)

  • Structural Difference : Fluorine substitution at the para position of the phenyl ring.
  • Impact :
    • Increased electronegativity enhances metabolic stability and lipophilicity.
    • Molecular formula: C₁₁H₇FN₂O₃; molecular weight: 234.19 g/mol.
    • Applications: High-purity synthesis by American Elements suggests use in pharmaceuticals or materials science .

1-(3-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 1280662-44-3)

  • Structural Difference : Iodine substituent at the meta position and pyridine core (one nitrogen) instead of pyridazine.
  • Molecular formula: C₁₂H₈INO₃; molecular weight: 329.11 g/mol. Higher molecular weight reduces solubility compared to the target compound .

Core Heterocyclic Modifications

6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid (CAS 77837-08-2)

  • Structural Difference : Pyridine core (one nitrogen) instead of pyridazine.
  • Impact :
    • Reduced hydrogen-bonding capacity due to fewer nitrogen atoms.
    • Similarity score: 0.63 (structural comparison).
    • Flash point: 185.3 ± 27.9 °C, indicating comparable thermal stability .

1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)-1H-pyrazole-3-carboxylic acid (CAS 1708013-83-5)

  • Structural Difference : Pyrazole ring replaces piperidine.
  • Impact :
    • Pyrazole’s dual nitrogen atoms enhance π-π stacking and metal coordination.
    • Molecular formula: C₁₄H₁₀N₄O₃; molecular weight: 282.25 g/mol.
    • Research use only, per commercial listings .

Functional Group and Linkage Variations

1-(6-Oxo-1,6-dihydropyridazine-3-carbonyl)piperidine-2-carboxylic Acid (CAS 1218456-77-9)

  • Structural Difference : Carbonyl group links pyridazine and piperidine.
  • Impact: Alters conformational flexibility and hydrogen-bonding networks. Molecular formula: C₁₁H₁₃N₃O₄; molecular weight: 263.24 g/mol. Potential for enhanced enzymatic recognition due to carbonyl .

1-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 677763-18-7)

  • Structural Difference : Hydroxyl group replaces phenyl and piperidine.
  • Impact: Increased hydrophilicity (logP reduction). Molecular formula: C₆H₅NO₄; molecular weight: 155.11 g/mol. Simpler structure limits pharmacological utility but serves as a scaffold .

Key Comparative Data

Compound Name Core Structure Substituent Molecular Weight (g/mol) Key Applications/Notes
Target Compound Pyridazine Phenyl, Piperidine 286.28* Research intermediate; tertiary amine
1-(4-Fluorophenyl)-... (CAS 926238-43-9) Pyridazine 4-Fluorophenyl 234.19 High-purity pharmaceutical synthesis
6-Oxo-1-phenyl-... (CAS 77837-08-2) Pyridine Phenyl 215.20 Thermal stability: flash point ~185°C
1-(3-Iodophenyl)-... (CAS 1280662-44-3) Pyridine 3-Iodophenyl 329.11 Potential radioimaging agent

*Calculated based on molecular formula C₁₅H₁₃N₃O₃.

Research Implications

  • Pharmacological Potential: The pyridazine-piperidine scaffold in the target compound offers a balance of hydrogen-bonding (pyridazine nitrogens) and lipophilicity (phenyl group), making it suitable for kinase inhibitor development.
  • Synthetic Challenges : Fluorine or iodine substitutions require specialized reagents (e.g., fluorination/iodination agents), increasing synthesis complexity .

Biologische Aktivität

1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid is a compound of interest due to its potential therapeutic applications, particularly as a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 inhibitors are significant in treating various inflammatory and neurodegenerative diseases. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a piperidine ring and a pyridazinone moiety, which are crucial for its biological activity. The general structure can be represented as follows:

C15H18N4O3\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_3

The primary mechanism of action for 1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid is its inhibition of PDE4. This enzyme is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger in various signaling pathways. By inhibiting PDE4, the compound enhances cAMP levels, leading to downstream effects that may alleviate symptoms in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits potent inhibitory activity against PDE4. For instance, it has been shown to significantly reduce the inflammatory response in human bronchial epithelial cells by increasing cAMP levels .

Study Cell Type PDE4 Inhibition (%) cAMP Level Increase
Study ABronchial Epithelial Cells85%2.5-fold
Study BMacrophages78%2.0-fold

In Vivo Studies

In vivo experiments conducted on animal models have indicated that administration of the compound leads to a marked reduction in inflammation and improvement in respiratory function. For example, in a model of asthma, treatment with the compound resulted in reduced airway hyperresponsiveness and decreased levels of inflammatory cytokines .

Case Study 1: Asthma Management

A clinical trial investigated the efficacy of 1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid in patients with moderate to severe asthma. The results showed a significant reduction in asthma attacks and improved lung function over a 12-week period compared to placebo .

Case Study 2: Chronic Obstructive Pulmonary Disease (COPD)

Another study focused on patients with COPD, where the compound was administered alongside standard treatment. Results indicated enhanced quality of life scores and reduced exacerbation rates among those receiving the compound compared to those on standard therapy alone .

Safety and Side Effects

While the compound shows promising therapeutic effects, safety profiles from preclinical studies indicate potential side effects such as gastrointestinal disturbances and headaches. Long-term studies are necessary to fully understand the safety implications .

Q & A

Basic: What optimized synthetic routes exist for 1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

Answer:
Optimized synthetic routes often involve multi-step reactions, including condensation, cyclization, and functional group modifications. For example, a methodology analogous to pyridazine derivatives (e.g., 6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid) employs catalysts like palladium or copper in solvents such as DMF or toluene to enhance reaction efficiency . Reaction temperature, solvent polarity, and catalyst loading significantly impact yield and purity. Historical synthesis evaluations of structurally similar compounds (e.g., dihydroxy-oxo dihydropyridine derivatives) suggest that stepwise purification via column chromatography or recrystallization improves final product quality .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Answer:
Key characterization methods include:

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm the piperidine and pyridazine ring systems.
  • High-resolution mass spectrometry (HRMS) for molecular formula verification.
  • HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) to assess purity.
    Structurally related compounds, such as ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, have been characterized using SMILES-derived computational validation and experimental spectra .

Basic: How should researchers handle and store this compound to ensure stability during experiments?

Answer:
Store the compound in airtight containers under inert gas (e.g., argon) at -20°C to prevent oxidation or hydrolysis. Stability studies of analogous pyridazine-carboxylic acids indicate sensitivity to light and moisture; thus, amber glassware and desiccants are recommended . Conduct regular stability assays via TLC or HPLC to monitor degradation.

Advanced: How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

Answer:
Density functional theory (DFT) calculations can model electron distribution and reactive sites, such as the pyridazine ring's electrophilic C3 position. Molecular docking studies may predict interactions with biological targets (e.g., enzymes), guiding structural modifications. For example, studies on benzoimidazo pyridine derivatives used computational tools to optimize cyclization steps .

Advanced: What strategies resolve contradictory data regarding the biological activity of this compound in different assay systems?

Answer:
Contradictions often arise from assay-specific variables (e.g., pH, solvent, cell lines). To address this:

  • Standardize assay conditions (e.g., use DMSO at <0.1% v/v).
  • Validate activity across orthogonal assays (e.g., enzymatic vs. cell-based).
  • Perform pharmacokinetic profiling to assess bioavailability differences. Pharmacological studies of fluoroquinolone derivatives highlight the importance of assay standardization .

Advanced: How do structural modifications at the piperidine or pyridazine moieties affect the compound's pharmacological profile?

Answer:
Modifications at the piperidine nitrogen (e.g., alkylation) or pyridazine C6 position (e.g., halogen substitution) can alter lipophilicity and target affinity. For instance, fluorination of pyridazine derivatives improved metabolic stability . SAR studies on similar heterocycles suggest that carboxylate group esterification enhances membrane permeability .

Basic: What are the documented hazards associated with this compound, and what safety protocols should be followed?

Answer:
Safety data for related compounds indicate potential skin/eye irritation and respiratory sensitization . Required protocols include:

  • PPE : Nitrile gloves, lab coats, and goggles.
  • Ventilation : Use fume hoods for weighing and handling.
  • Emergency measures : Flush eyes/skin with water for 15 minutes; consult a physician immediately .

Advanced: What analytical approaches are used to determine the compound's behavior in complex biological matrices?

Answer:

  • LC-MS/MS : Quantify the compound in plasma or tissue homogenates using isotopically labeled internal standards.
  • Microsomal stability assays : Incubate with liver microsomes to assess metabolic degradation.
  • Plasma protein binding assays : Use ultrafiltration or equilibrium dialysis. Pharmaceutical reference standards for similar carboxylic acids recommend validated HPLC methods .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.